N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzylthio group, and a substituted phenyl ring
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the benzylthio group: The thiazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the benzylthio group.
Substitution on the phenyl ring: The final step involves the acylation of the substituted phenyl ring with the thiazole intermediate to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, it may bind to the active site of enzymes, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
When compared to other thiazole derivatives, N-(3-chloro-4-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Thiazole-4-carboxamides: These compounds share the thiazole ring but differ in the substituents on the ring.
Benzylthio-substituted thiazoles: These compounds have the benzylthio group but may lack the specific phenyl ring substitutions.
The uniqueness of this compound lies in its specific combination of a chloro-methoxyphenyl ring, a fluorobenzylthio group, and a thiazole ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S2/c1-25-17-7-6-14(8-16(17)20)22-18(24)9-15-11-27-19(23-15)26-10-12-2-4-13(21)5-3-12/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFKOVPIVXDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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